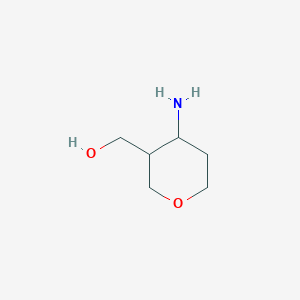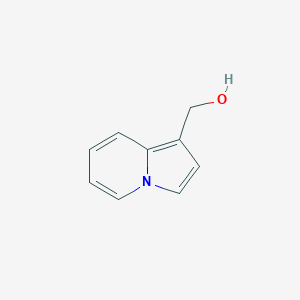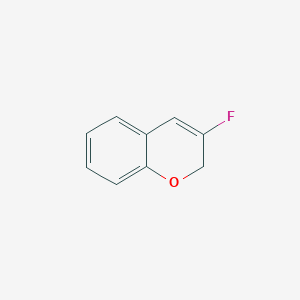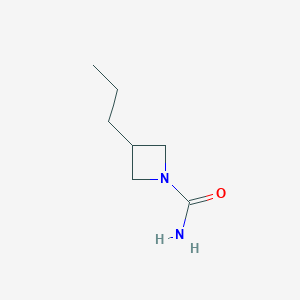
(4-Aminotetrahydro-2H-pyran-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminotetrahydro-2H-pyran-3-yl)methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of tetrahydropyran, featuring an amino group and a hydroxymethyl group attached to the pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol typically involves the reduction of corresponding esters or nitriles. One common method includes the reduction of (4-aminotetrahydro-2H-pyran-3-yl)acetic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reduction processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminotetrahydro-2H-pyran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of (4-aminotetrahydro-2H-pyran-3-yl)carboxylic acid.
Reduction: Formation of more saturated tetrahydropyran derivatives.
Substitution: Formation of amides, ureas, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Aminotetrahydro-2H-pyran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Wirkmechanismus
The mechanism of action for (4-Aminotetrahydro-2H-pyran-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the hydroxymethyl group can participate in further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Aminotetrahydro-2H-pyran-4-yl)methanol: Similar structure but with the amino group at a different position.
(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid: Contains an acetic acid group instead of a hydroxymethyl group.
Tetrahydro-2H-pyran-4-amine: Lacks the hydroxymethyl group.
Uniqueness
(4-Aminotetrahydro-2H-pyran-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and research that may not be achievable with similar compounds .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
(4-aminooxan-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2 |
InChI-Schlüssel |
MPTPDMSEEPOHOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)

![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)



![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)
